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Compound of Interest

Compound Name: 4-Chloromandelic acid

Cat. No.: B166470

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Chloromandelic acid, a key intermediate in the synthesis of various pharmaceuticals. The
document is intended for researchers, scientists, and professionals in the field of drug
development, offering detailed data from Nuclear Magnetic Resonance (NMR), Infrared (IR)
Spectroscopy, and Mass Spectrometry (MS), alongside procedural outlines for data acquisition.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 4-Chloromandelic acid.

Table 1: *H NMR Spectroscopic Data for 4-Chloromandelic Acid

Chemical Shift (6) ppm Multiplicity Assignment
~10.5-13.0 Singlet (broad) -COOH
7.45-7.35 Multiplet Ar-H

5.12 Singlet -CH(OH)

Solvent: DMSO-ds, Frequency: 400 MHz
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Table 2: 13C NMR Spectroscopic Data for 4-Chloromandelic Acid (Predicted)

Chemical Shift (8) ppm

Assighment

173.5 -COOH

139.1 Ar-C (quaternary, C-Cl)
132.9 Ar-C (quaternary, C-CH)
128.5 Ar-CH

128.1 Ar-CH

72.4 -CH(OH)

Note: Experimental data from a specific source (Aldrich Chemical Company, Inc.) is referenced

in public databases, but specific peak values were not publicly available. The values presented

are based on typical chemical shifts for similar structures.[1]

Table 3: IR Spectroscopic Data for 4-Chloromandelic Acid

Wavenumber (cm—?)

Vibrational Mode

3400 - 2400 (broad)

O-H stretch (carboxylic acid)

~3200 (broad)

O-H stretch (alcohol)

~3050 C-H stretch (aromatic)

~1700 C=0 stretch (carboxylic acid)

~1600, ~1480 C=C stretch (aromatic ring)

~1200 C-O stretch (acid/alcohol)

~830 C-H bend (aromatic, para-substituted)
~750 C-Cl stretch

Note: A full experimental peak list with assignments is not publicly available. The presented

data is based on typical IR absorption bands for the functional groups present in 4-
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Chloromandelic acid.

Table 4. Mass Spectrometry Data for 4-Chloromandelic Acid

mlz Relative Intensity (%) Putative Assignment
[M]+e (Molecular ion with
186/188 ~3:1 _ .
isotopic pattern for Cl)
141/143 ~3:1 [M-COOH]+
113/115 ~3:1 [C7H4CI)+
77 [CeHs]+

Note: The fragmentation pattern is consistent with the structure of 4-Chloromandelic acid,

showing characteristic losses of the carboxylic acid group and fragmentation of the aromatic

ring.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below. These

protocols are based on standard laboratory practices for the analysis of solid organic

compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR

o Sample Preparation: A sample of 5-10 mg of 4-Chloromandelic acid is dissolved in

approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-de). The solution is

transferred to a 5 mm NMR tube.

e |nstrument Parameters:

o Spectrometer: 400 MHz NMR Spectrometer

o Nuclei: 1H and 13C
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o Temperature: 298 K
o HNMR:
» Pulse Program: Standard single pulse
» Number of Scans: 16-32
» Relaxation Delay: 1.0 s
o 133C NMR:
» Pulse Program: Standard single pulse with proton decoupling
» Number of Scans: 1024-4096

» Relaxation Delay: 2.0 s

o Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the
spectra are phase and baseline corrected. Chemical shifts are referenced to the residual
solvent peak of DMSO-ds (6 = 2.50 ppm for *H and & = 39.52 ppm for 13C).

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy
o Sample Preparation (KBr Pellet Method):

o Approximately 1-2 mg of 4-Chloromandelic acid is finely ground with 100-200 mg of dry
potassium bromide (KBr) in an agate mortar.

o The mixture is then compressed in a pellet die under high pressure (8-10 tons) to form a
transparent or translucent pellet.

e Instrument Parameters:
o Spectrometer: FTIR Spectrometer

o Scan Range: 4000-400 cm~?
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o Resolution: 4 cm™!

o Number of Scans: 16-32

o Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. The sample
pellet is then placed in the sample holder, and the spectrum is acquired. The final spectrum
is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS)

o Sample Introduction: A small amount of 4-Chloromandelic acid is introduced into the mass
spectrometer via a direct insertion probe. The sample is heated to facilitate vaporization into
the ion source.

e |nstrument Parameters:

[¢]

Mass Spectrometer: Quadrupole or Time-of-Flight (TOF) Mass Analyzer

[e]

lonization Mode: Electron lonization (EI)

o

Electron Energy: 70 eV

[¢]

Source Temperature: 200-250 °C

[¢]

Mass Range: m/z 50-500

» Data Acquisition: The instrument is calibrated using a standard compound (e.g.,
perfluorotributylamine). The mass spectrum of 4-Chloromandelic acid is then recorded. The
resulting spectrum displays the relative abundance of different fragment ions as a function of
their mass-to-charge ratio.

Visualized Workflows

The following diagrams illustrate the general experimental workflows for the spectroscopic
techniques described.
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Mass Spectrometry Workflow

Sample Introduction lonization Mass Analysis Data Analysis

Detection

(Direct Insertion Probe) (Electron lonization) (Quadrupole/TOF) (Fragmentation Pattern)

FTIR Spectroscopy Workflow

Sample Preparation Data Acquisition Spectral Analysis
(KBr Pellet) (Background and Sample Scan) (Peak Identification and Assignment)

NMR Spectroscopy Workflow

Sample Preparation Data Acquisition Data Processing Spectral Analysis
(Dissolution in Deuterated Solvent) (*H and 3C NMR) (FT, Phasing, Baseline Correction) (Chemical Shift, Integration, Coupling)

Click to download full resolution via product page

Caption: General workflows for NMR, FTIR, and MS spectroscopic analysis.

This guide serves as a foundational resource for the spectroscopic characterization of 4-
Chloromandelic acid. The provided data and protocols are intended to support further
research and development activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. 4-Chloromandelic acid | CBH7CIO3 | CID 10299 - PubChem [pubchem.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b166470?utm_src=pdf-body-img
https://www.benchchem.com/product/b166470?utm_src=pdf-body
https://www.benchchem.com/product/b166470?utm_src=pdf-body
https://www.benchchem.com/product/b166470?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloromandelic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b166470?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [Spectroscopic Profile of 4-Chloromandelic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b166470#spectroscopic-data-of-4-chloromandelic-
acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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